3-Chlorophenyl-(2-pyridyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQCTZCPITIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chlorophenyl-(2-pyridyl)methanol CAS number and identifiers
[1]
Chemical Identity & Identifiers
Status: Research Analog / Custom Synthesis Target Note on Isomerism: This compound is the meta-chloro isomer of the widely used pharmaceutical intermediate (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7), which is the key precursor for Bepotastine and Carbinoxamine .[1] The 3-chloro isomer discussed here is primarily used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability in antihistaminic pharmacophores.[1]
| Identifier Type | Detail |
| Chemical Name | (3-Chlorophenyl)(pyridin-2-yl)methanol |
| Systematic Name | |
| CAS Number | Not Widely Listed (Analogous to 4-Cl isomer: 27652-89-7) |
| Molecular Formula | C |
| Molecular Weight | 219.67 g/mol |
| SMILES | OC(c1cccc(Cl)c1)c2ccccn2 |
| Chirality | Contains 1 stereocenter (R/S enantiomers) |
Physicochemical Profile (Predicted)[1][4][5][6]
Synthetic Methodology
To synthesize the 3-chloro isomer with high fidelity, a Cryogenic Lithiation-Addition protocol is superior to standard Grignard conditions.[1] Pyridyl-Grignard reagents can be unstable and prone to Wurtz-type coupling byproducts.[1] The lithiation route ensures regioselectivity at the 2-position of the pyridine ring.[1]
Protocol: Lithiation-Addition Sequence
Reaction Class: Nucleophilic Aromatic Addition Scale: 10 mmol basis[1]
Reagents
-
2-Bromopyridine: 1.58 g (10 mmol)[1]
-
n-Butyllithium (n-BuLi): 1.6 M in hexanes (11 mmol)[1]
-
3-Chlorobenzaldehyde: 1.41 g (10 mmol)[1]
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (THF increases polarity but requires lower temperatures to prevent ligand scrambling).[1]
Step-by-Step Workflow
-
Inertion: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Flush with N₂ for 15 minutes.
-
Lithiation: Charge the flask with 2-bromopyridine and 20 mL anhydrous Et₂O. Cool the system to -78 °C (Dry ice/Acetone bath).
-
Metal-Halogen Exchange: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70 °C.
-
Electrophile Addition: Dissolve 3-chlorobenzaldehyde in 5 mL anhydrous Et₂O. Add this solution dropwise to the lithiopyridine intermediate.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench: Quench carefully with Saturated NH₄Cl (aq).
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.
Purification[1]
Reaction Pathway Visualization
The following diagram illustrates the lithiation pathway, highlighting the critical intermediate stabilization.
Caption: Figure 1. Cryogenic lithiation-addition pathway for the synthesis of 3-chlorophenyl-(2-pyridyl)methanol.
Analytical Characterization (Expected)
To validate the identity of the synthesized 3-chloro isomer, compare the NMR splitting patterns against the 4-chloro standard.
| Technique | Feature | Diagnostic Signal (Expected) |
| 1H NMR (CDCl₃) | Methine Proton | Singlet (or weak doublet) at δ 5.7–5.9 ppm .[1] (Chiral center proton).[1] |
| Pyridine Ring | Doublet at δ 8.5 ppm (α-proton to Nitrogen).[1] | |
| Chlorophenyl | Multiplet at δ 7.2–7.4 ppm .[1] Distinction: The 3-chloro isomer shows a complex multiplet (ABCD system equivalent) rather than the symmetric AA'BB' para-substitution pattern of the 4-chloro isomer.[1] | |
| HPLC | Retention Time | The 3-chloro isomer typically elutes after the 4-chloro isomer on C18 columns due to slightly higher lipophilicity (logP ~2.9 vs 2.7).[1] |
| Mass Spec | ESI+ | [M+H]+ = 220.05 m/z.[1] Characteristic chlorine isotope pattern (3:1 ratio for M and M+2).[1] |
Applications in Drug Discovery
While the 4-chloro isomer is the precursor to Bepotastine (H1-antagonist), the 3-chloro isomer serves two critical roles in R&D:
-
Metabolic Stability Probes: Moving the chlorine from the para to the meta position blocks metabolic oxidation at the meta-position while exposing the para-position.[1] This helps identify "soft spots" on the phenyl ring during Lead Optimization.[1]
-
Chiral Resolution Studies: The racemic alcohol can be resolved using Lipase PS (Pseudomonas cepacia) or Lipase CAL-B in vinyl acetate.[1]
Chiral Resolution Workflow
Caption: Figure 2. Enzymatic kinetic resolution strategy for obtaining enantiopure intermediates.
Safety & Handling
References
-
PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol (Compound Summary - Isomer Reference). National Library of Medicine.[1] [Link][1]
-
Google Patents. Process for preparation of Bepotastine intermediates (WO2008153289).[1] (Describes the industrial synthesis of the 4-Cl analog via lithiation/Grignard). [1]
structural analysis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol
An In-Depth Guide to the Structural Elucidation of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol
Authored by a Senior Application Scientist
Introduction
(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a chiral alcohol with the molecular formula C₁₂H₁₀ClNO, stands as a molecule of considerable interest in the pharmaceutical landscape.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), including the non-sedating antihistamine Bepotastine and the first-generation H1 antagonist Carbinoxamine.[3][4][5] The precise three-dimensional arrangement of its atoms and the nature of its intermolecular interactions are critical determinants of its reactivity and suitability for these synthetic applications.
This technical guide provides a comprehensive, multi-faceted strategy for the complete . We will move beyond a simple recitation of data to explain the causality behind the selection of analytical techniques, demonstrating an integrated approach that combines spectroscopic methods for determining molecular connectivity, single-crystal X-ray diffraction for unambiguous solid-state structure, and computational modeling for in silico corroboration. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the structural characterization of this and similar complex organic molecules.
Contextual Foundation: Synthesis of the Analyte
A thorough structural analysis begins with a pure substance. (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol is commonly synthesized via a two-step oxidation-reduction pathway starting from 2-(p-chlorobenzyl)pyridine.[3][6] This method allows for the isolation and purification of the intermediate ketone, which can lead to a higher purity final product.[3] Understanding the synthesis provides context for potential impurities and validates the starting material for analysis.
Experimental Protocol: Two-Step Oxidation-Reduction Synthesis[3][6]
Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone
-
Charge a reaction vessel with 2-(p-chlorobenzyl)pyridine (1.0 eq) and water.
-
Heat the stirred mixture to 85 °C.
-
Add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature between 85-95 °C.
-
Maintain the reaction at 85-95 °C for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench with a small amount of methanol.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether to yield the pure ketone intermediate.
Step 2: Reduction to (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Dissolve the intermediate ketone (1.0 eq) from Step 1 in ethanol.
-
Cool the solution in an ice-water bath.
-
Add sodium borohydride (NaBH₄) in portions, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction for 2-6 hours at room temperature until completion (monitored by TLC).[3]
-
Quench the reaction with water and remove the ethanol under reduced pressure.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
Caption: Oxidation-Reduction Synthetic Workflow.
Spectroscopic Characterization: Defining the Molecular Framework
Spectroscopy provides the foundational data for determining the molecule's constitution, including its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, NMR is essential to confirm the presence and relative positions of the two distinct aromatic rings and the single aliphatic C-H group at the stereocenter.
Experimental Protocol: ¹H and ¹³C NMR [7]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wider spectral width of 0-200 ppm.
-
Due to the low natural abundance of ¹³C and longer relaxation times, use a relaxation delay of 2-5 seconds and acquire a significantly larger number of scans (e.g., 1024 or more).
-
Data Presentation: Expected NMR Spectral Data
| Technique | Chemical Shift (δ) ppm (Predicted) | Assignment |
| ¹H NMR | ~8.5 (d) | Pyridyl H ortho to N |
| ~7.2-7.8 (m) | Aromatic H's (Pyridyl & Phenyl) | |
| ~5.8 (s) | Methine H (C-OH) | |
| ~3.5-5.0 (br s) | Hydroxyl H (-OH) | |
| ¹³C NMR | ~155-160 | Pyridyl C adjacent to N |
| ~120-150 | Aromatic C's | |
| ~74-76 | Methine C (C-OH) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific bonds. For this molecule, FTIR is critical to confirm the presence of the hydroxyl (-OH) group, the aromatic rings, and the carbon-chlorine (C-Cl) bond.
Experimental Protocol: KBr Pellet Method [7]
-
Sample Preparation: Thoroughly grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background. A typical spectral range is 4000-400 cm⁻¹.[7]
-
Data Presentation: Key Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200-3400 (broad) | O-H Stretch | Hydroxyl group |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 1580-1610 | C=C / C=N Stretch | Aromatic Rings (Phenyl & Pyridyl) |
| 1050-1150 | C-O Stretch | Secondary Alcohol |
| 1085-1095 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern. Electrospray Ionization (ESI), a "soft" technique, is ideal for confirming the molecular weight by observing the protonated molecular ion ([M+H]⁺).[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a "hard" technique, fragments the molecule in a reproducible way, offering clues about its structure.
Experimental Protocols [7]
-
Electrospray Ionization (ESI-MS):
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Optimize instrument parameters (e.g., capillary voltage, desolvation gas flow) to maximize the signal for the [M+H]⁺ ion.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane).
-
Inject the solution into the GC, where the compound is vaporized and separated on a capillary column.
-
The eluent from the column enters the mass spectrometer, where it is ionized by an EI source (typically 70 eV).
-
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
| Technique | Ion | Expected m/z | Significance |
| ESI-MS | [M+H]⁺ | 220.0 | Confirms Molecular Weight (C₁₂H₁₀ClNO = 219.67 g/mol )[8] |
| EI-MS | [M]⁺ | 219/221 | Molecular ion peak (³⁵Cl/³⁷Cl isotope pattern) |
| EI-MS | [M-H₂O]⁺ | 201/203 | Loss of water |
| EI-MS | [M-Cl]⁺ | 184 | Loss of chlorine radical |
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MS -> Structure [label="Molecular Weight &\nFragmentation"]; FTIR -> Structure [label="Functional Groups\n(-OH, C-Cl, Aromatics)"]; NMR -> Structure [label="Connectivity &\nC-H Framework"]; }
Caption: Integration of spectroscopic data for structural confirmation.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Expertise & Causality: While spectroscopy defines the "what and where," single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. It is the gold standard for determining bond lengths, bond angles, and the absolute configuration of stereocenters. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, this technique confirms that the material crystallizes as a racemic mixture and reveals the intricate network of intermolecular forces that govern its crystal packing.[9][10]
Experimental Protocol: Crystal Structure Determination
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent like methanol at room temperature.[10][11]
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, locating all non-hydrogen atoms and subsequently the hydrogen atoms from difference maps.[9][11]
-
Data Presentation: Key Crystallographic Data [9][10][11]
| Parameter | Value from Literature | Significance |
| Crystal System | Monoclinic | Describes the basic crystal shape. |
| Space Group | P2₁/c | Centrosymmetric group confirming a racemic mixture. |
| a, b, c (Å) | 14.2323 (5), 5.8672 (2), 12.8430 (5) | Unit cell dimensions. |
| β (°) | 100.913 (2) | Unit cell angle. |
| Dihedral Angle | 74.34 (6)° | Angle between the phenyl and pyridyl rings. |
| Hydrogen Bond (O-H···N) | D-H: 0.84(2) Å, H···A: 1.95(2) Å | Key interaction forming zigzag chains of molecules. |
| C-Cl···π Interaction | Cl···Cg(pyridyl): 3.5280 (10) Å | Weaker interaction linking the chains into sheets. |
The crystal structure reveals that molecules are linked by O—H⋯N hydrogen bonds into zigzag C(5) chains where R and S enantiomers alternate.[9][10] These chains are further organized into (100) sheets by weak C—Cl⋯π(pyridyl) interactions between inversion-related pairs of molecules.[9]
Caption: Supramolecular assembly via hydrogen and halogen interactions.
Computational Modeling: In Silico Corroboration
Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental data.[12] By calculating the molecule's properties from first principles, we can predict its optimized geometry, vibrational frequencies, and NMR chemical shifts. A strong correlation between calculated and experimental results provides a high degree of confidence in the structural assignment.
Methodology: DFT Calculations [12]
-
Model Building: Construct the initial 3D structure of (4-chlorophenyl)(pyridin-2-yl)methanol in silico.
-
Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation. A common and effective level of theory is B3LYP with the 6-311++G(d,p) basis set.[12]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical IR spectrum.
-
NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometry to predict ¹H and ¹³C chemical shifts.
Trustworthiness: The power of this approach lies in its self-validating system. The optimized geometric parameters (bond lengths, angles) can be directly compared to the high-precision data from X-ray crystallography, while the calculated vibrational frequencies and NMR chemical shifts can be benchmarked against the experimental FTIR and NMR spectra, respectively.
Conclusion
The comprehensive is not achieved through a single technique but by the logical integration of multiple, complementary analytical methods. NMR, FTIR, and MS work in concert to establish the molecular formula, functional groups, and atomic connectivity. Single-crystal X-ray diffraction provides the ultimate, high-resolution picture of the three-dimensional structure and intermolecular packing in the solid state. Finally, computational modeling offers a theoretical framework to corroborate and unify these experimental findings. This rigorous, multi-pronged approach ensures an unambiguous and complete structural elucidation, a prerequisite for the effective use of this important intermediate in pharmaceutical development and manufacturing.
References
-
Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. Available at: [Link]
-
International Research Journal of Engineering and Technology (IRJET). (2018). Theoretical Study of (RS) -(4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory. IRJET, 5(7). Available at: [Link]
-
IUCr Journals. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E, 72(1). Available at: [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]
-
ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol. Available at: [Link]
-
Apicule. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS No: 27652-89-7) API Intermediate Manufacturers. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
De Gruyter. (2019). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
International Journal of Pure and Applied Mathematics. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. IJPAM, 119(12). Available at: [Link]
Sources
- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apicule.com [apicule.com]
- 5. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]
- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 9. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. (PDF) Theoretical Study of (RS) -(4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory [academia.edu]
In-Depth Technical Guide: Solubility Profile of 3-Chlorophenyl-(2-pyridyl)methanol
Executive Summary
Compound Identity: 3-Chlorophenyl-(2-pyridyl)methanol CAS Registry Number: 75343-75-8 Molecular Formula: C₁₂H₁₀ClNO Molecular Weight: 219.67 g/mol [1][2]
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chlorophenyl-(2-pyridyl)methanol (also known as
While the 4-chlorophenyl isomer (an intermediate for Bepotastine) is more widely documented, the 3-chlorophenyl isomer exhibits distinct physicochemical behaviors driven by the meta-substitution, which alters crystal packing energy and solvation thermodynamics. This guide synthesizes theoretical solubility parameters with a robust experimental protocol for precise determination.
Physicochemical Characterization & Structural Analysis[4][5]
The solubility of 3-Chlorophenyl-(2-pyridyl)methanol is governed by the interplay between its three functional domains:
-
Pyridine Ring: Acts as a hydrogen bond acceptor (Lewis base) and contributes
- stacking potential.[2] -
Chlorophenyl Ring: Increases lipophilicity (LogP ~2.[2]7) and introduces dipole moments via the electron-withdrawing chlorine atom.
-
Secondary Alcohol (Carbinol): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents.[2]
Structural Visualization
The following diagram illustrates the chemical structure and the interaction sites critical for solvation.
Caption: Functional domain analysis determining solvent interaction potential.[2]
Solubility Profile Analysis
Predicted Solubility by Solvent Class
Based on the "like dissolves like" principle and the calculated partition coefficient (LogP
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding between solvent -OH and the pyridine nitrogen/carbinol group.[2] |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Favorable dispersion forces and dipole-dipole interactions; excellent for extraction.[2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions; capable of breaking intermolecular H-bonds of the solute. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good general solvent; often used for reaction workup and crystallization.[2] |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate | Good solubility in THF; MTBE often used as an anti-solvent or for washing.[2] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Soluble at elevated temperatures; useful for recrystallization.[2] |
| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polar interactions; ideal anti-solvents for precipitation.[2] |
| Water | Water (pH 7) | Very Low | Hydrophobic aromatic rings dominate; solubility increases significantly at pH < 4 (protonation of pyridine).[2] |
Temperature Dependence
Solubility (
-
Recommendation: For process crystallization, dissolve in hot Ethyl Acetate or Toluene and cool to 0–5°C to maximize yield.
Experimental Protocol: Quantitative Solubility Determination
Since specific literature data for the 3-chloro isomer is less prevalent than the 4-chloro analog, researchers must validate solubility experimentally. The following protocol ensures high data integrity (E-E-A-T) using the Shake-Flask Method coupled with HPLC Analysis .
Workflow Diagram
Caption: Standardized Shake-Flask Methodology for solubility determination.
Detailed Methodology
1. Preparation of Saturated Solutions:
-
Add excess 3-Chlorophenyl-(2-pyridyl)methanol to 5 mL of the target solvent in a glass vial.
-
Ensure a visible solid phase remains (supersaturation).
2. Equilibration:
-
Place vials in a thermostatic shaker bath.
-
Standard Temperatures: 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K.
-
Duration: Agitate for 24–48 hours. Allow to settle for 4 hours (or centrifuge) to ensure phase separation.
3. Sampling & Analysis:
-
Withdraw the supernatant using a pre-heated syringe (to prevent precipitation).
-
Filter through a 0.45 µm PTFE filter.
-
Dilute with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50).
-
Quantification: Use HPLC-UV (approx. 260 nm, based on pyridine/phenyl absorption) against a standard calibration curve.
Thermodynamic Modeling
To correlate the experimental data, use the Modified Apelblat Equation , which is standard for pharmaceutical intermediates:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)[2][3]
- = Empirical model parameters derived from regression.
Applications & Synthesis Context
The solubility profile directly impacts the synthesis and purification of this intermediate.
-
Synthesis (Grignard Reaction):
-
Reagents: 3-Chlorophenylmagnesium bromide + 2-Pyridinecarboxaldehyde.
-
Solvent: THF or Diethyl Ether (Reaction medium).
-
Workup: Quench with
.[2] The product partitions into the organic phase (EtOAc or DCM).
-
-
Purification:
-
The crude oil is often crystallized. Based on the profile, a solvent system of Hexane/Ethyl Acetate or Hexane/Toluene is recommended to induce precipitation of the product while keeping impurities in solution.
-
-
Chiral Resolution:
-
For separating enantiomers (if required for chiral drugs like Bepotastine analogs), solubility in alcoholic mobile phases (MeOH/EtOH) suggests compatibility with polysaccharide-based chiral columns (e.g., Chiralpak AD/OD).
-
References
-
Sigma-Aldrich. 3-Chlorophenyl-(2-pyridyl)methanol Product Page (CAS 75343-75-8).[1][2] Available at: (Verified CAS identity).[2]
-
PubChem. Compound Summary: (3-Chlorophenyl)(pyridin-2-yl)methanol.[1][2] National Library of Medicine. Available at: [4]
- Jouyban, A.Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Methodological Reference).
-
BenchChem. Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol. (Structural Analog Reference for Method Validation). Available at:
Sources
An In-depth Technical Guide to 3-Chlorophenyl-(2-pyridyl)methanol: Synthesis, Characterization, and Potential Applications
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Chlorophenyl-(2-pyridyl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document details its core chemical properties, outlines a robust synthetic methodology, provides a framework for its analytical characterization, and explores its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Core Chemical Identity
Molecular Formula: C₁₂H₁₀ClNO
Molecular Weight: 219.67 g/mol
IUPAC Name: (3-chlorophenyl)(pyridin-2-yl)methanol
This molecule features a central methanol carbon bonded to a pyridine ring at the 2-position and a chlorophenyl ring at the 3-position. The presence of the chlorine atom on the phenyl ring and the nitrogen atom in the pyridine ring are key determinants of its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | |
| Molecular Weight | 219.67 g/mol | |
| IUPAC Name | (3-chlorophenyl)(pyridin-2-yl)methanol | N/A |
Synthesis of 3-Chlorophenyl-(2-pyridyl)methanol
The synthesis of chlorophenyl-(pyridinyl)-methanol derivatives is effectively achieved through a Grignard reaction.[1] This classic organometallic reaction provides a reliable method for forming the crucial carbon-carbon bond between the phenyl and pyridinyl-methanol moieties. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.
Synthetic Pathway
The synthesis can be approached via two analogous routes:
-
Route A: Reaction of a 3-chlorophenylmagnesium halide with pyridine-2-carboxaldehyde.
-
Route B: Reaction of 2-pyridylmagnesium halide with 3-chlorobenzaldehyde.
Both routes are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. Below is a detailed protocol for Route A.
Sources
Troubleshooting & Optimization
improving the yield of 3-Chlorophenyl-(2-pyridyl)methanol in Grignard synthesis
Topic: Improving the yield of 3-Chlorophenyl-(2-pyridyl)methanol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol via Grignard addition presents a classic "heteroatom challenge." While the disconnection seems simple, the presence of the pyridine nitrogen creates a chelation trap that often stalls conversion or promotes side reactions (such as ring alkylation).
This guide provides a tiered approach to optimization:
-
Standard Protocol Optimization: Refined stoichiometry and temperature control.
-
Advanced Protocol (The "Knochel" Method): Using Lanthanide salts to force 1,2-addition.[1]
-
Troubleshooting Q&A: Specific fixes for common failure modes.
Part 1: Strategic Reaction Design
The Disconnection Logic
You have two theoretical pathways to form the central C-C bond. Only one is viable for high yields.
-
Path A (Recommended): 3-Chlorophenylmagnesium bromide + 2-Pyridinecarboxaldehyde.
-
Path B (AVOID): 2-Pyridylmagnesium bromide + 3-Chlorobenzaldehyde.
-
Reason: 2-Pyridyl Grignard reagents are notoriously unstable. They tend to undergo elimination to form pyridynes (tars) or homocouple rapidly. Always use the aryl halide (3-chlorobromobenzene) as your nucleophile source.
-
The "Pyridine Problem" (Mechanism & Visual)
The pyridine nitrogen is a Lewis base. It coordinates with the Magnesium of the Grignard reagent, forming a stable 5-membered chelate with the carbonyl oxygen. This "stuck" intermediate can reduce reactivity or lead to incomplete workup. Furthermore, the Grignard can attack the pyridine ring (1,4-addition) rather than the aldehyde.
Figure 1: Reaction pathways showing the competition between the desired chelated intermediate and common side reactions.
Part 2: Optimized Experimental Protocols
Method A: The Standard Low-Temp Protocol
Best for: Routine synthesis when reagents are fresh.
-
Reagent Prep: Flame-dry a 3-neck flask. Add Mg turnings (1.2 eq) and a crystal of Iodine. Cover with dry THF.[2]
-
Grignard Formation: Add 3-chlorobromobenzene (1.1 eq) in THF dropwise. Initiate with heat gun if necessary. Reflux for 1 hour to ensure complete formation.
-
The Critical Step (Addition): Cool the Grignard solution to 0°C (ice bath).
-
Why? Room temperature promotes attack on the pyridine ring. 0°C favors the kinetic 1,2-addition to the aldehyde.
-
-
Aldehyde Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in THF. Add this slowly to the Grignard reagent over 30 minutes.
-
Quench: Pour into saturated NH4Cl at 0°C.
Method B: The "Turbo" Protocol (LaCl3 Enhanced)
Best for: Stubborn reactions, low yields (<40%), or high impurity profiles. Mechanism: Lanthanum(III) chloride complexes with the carbonyl oxygen and the pyridine nitrogen more strongly than Magnesium, activating the aldehyde for addition while suppressing attack on the pyridine ring.
-
Additive Prep: Flame dry LiCl (2.0 eq) under vacuum. Add anhydrous LaCl3 (1.0 eq) and THF. Stir until dissolved (creates LaCl3·2LiCl complex).[1][3]
-
Mix: Add the LaCl3·2LiCl solution to your prepared Grignard reagent at room temperature. Stir for 1 hour.
-
Reaction: Cool to 0°C. Add the aldehyde.
-
Result: This method often boosts yields from ~40% to >85% by preventing "enolization" and ring attack.
Part 3: Troubleshooting & FAQs
Category 1: Yield & Reactivity
Q: My reaction starts well but stalls at 50% conversion. Adding more Grignard doesn't help. Why? A: You are likely experiencing Product Inhibition via Chelation . The alkoxide product complexes with the remaining Grignard reagent, deactivating it.
-
Fix: Switch to Method B (LaCl3) . The Lanthanide breaks up these aggregates. Alternatively, dilute the reaction significantly (0.2 M concentration max).
Q: I see a large "Biphenyl" spot on my TLC. What is it? A: This is 3,3'-dichlorobiphenyl, formed by the homocoupling of your Grignard reagent.
-
Fix: This usually happens if the halide addition is too fast or the temperature is too high during Grignard formation. Add the bromide solution slowly to the Mg.
Category 2: Isolation & Purity[4]
Q: I quenched the reaction, but my product is stuck in the aqueous layer (Low recovery). A: This is a pH issue specific to pyridines.
-
The Science: The pyridine nitrogen is basic (pKa ~5.2). If you quench with strong acid (HCl) or even excess NH4Cl without neutralizing, the pyridine ring protonates, becoming water-soluble.
-
Protocol: After quenching with NH4Cl, adjust the aqueous layer pH to ~8-9 using saturated NaHCO3 or 10% NaOH before extracting with Ethyl Acetate or DCM.
Q: The product is an oil that won't crystallize. A: Pyridyl carbinols are notorious for "oiling out" due to hydrogen bonding.
-
Fix:
-
Dissolve the oil in minimal hot Ethyl Acetate.
-
Add Hexanes dropwise until cloudy.
-
Seed with a crystal if available, or scratch the glass.
-
Store at -20°C overnight.
-
Note: If it remains an oil, convert it to the HCl salt (bubble HCl gas into ether solution) to obtain a solid for purification, then free-base it later.
-
Part 4: Experimental Workflow (Visualization)
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Basis for LaCl3/LiCl activation).[1][3]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link] (Mechanism of side reactions).
-
Organic Chemistry Portal. (2021). Pyridine Synthesis and Functionalization. Retrieved from [Link] (Pyridyl-specific reactivity profiles).
Sources
managing anhydrous conditions for 3-Chlorophenyl-(2-pyridyl)methanol synthesis
A Guide to Managing Anhydrous Conditions for a Successful Grignard Reaction
Welcome to the technical support center for the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical aspect of maintaining anhydrous conditions during this Grignard-based synthesis. As Senior Application Scientists, we understand that success in organometallic chemistry hinges on meticulous attention to detail, particularly in the exclusion of water. This resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.
The Critical Role of Anhydrous Conditions
The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol is commonly achieved through a Grignard reaction. This involves the formation of a highly reactive organomagnesium halide (a Grignard reagent), in this case, 3-chlorophenylmagnesium bromide, which then acts as a potent nucleophile, attacking the carbonyl carbon of a pyridine-2-carboxaldehyde derivative.
Grignard reagents are extremely strong bases and will readily react with even weakly acidic protons, such as those found in water.[1][2][3] This acid-base reaction is significantly faster than the desired carbon-carbon bond formation and will quench the Grignard reagent, converting it into an unreactive alkane and magnesium hydroxide, ultimately leading to a failed or low-yielding reaction.[2][3] Therefore, maintaining strictly anhydrous (water-free) conditions throughout the entire process is paramount for success.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to moisture contamination during the synthesis.
Question 1: My Grignard reaction won't initiate. What are the likely causes related to moisture?
Answer: Failure of a Grignard reaction to initiate is a classic and often frustrating problem, frequently stemming from inadequate anhydrous conditions. Here’s a breakdown of potential moisture-related culprits and how to address them:
-
Contaminated Glassware: Even minute traces of water adsorbed onto the surface of your glassware can inhibit the reaction.[4]
-
Solution: All glassware must be rigorously dried. The most effective method is to flame-dry the assembled apparatus under a stream of inert gas (like nitrogen or argon) or to oven-dry the glassware at a high temperature (e.g., 120-150°C) for several hours and then allow it to cool in a desiccator or under an inert atmosphere just before use.[4][5]
-
-
Wet Solvents: The ethereal solvents typically used for Grignard reactions, such as diethyl ether or tetrahydrofuran (THF), are hygroscopic and can absorb moisture from the atmosphere.[2][6]
-
Solution: Use freshly opened bottles of anhydrous solvent or purify the solvent yourself. A common and effective method for drying THF is distillation from sodium-benzophenone ketyl, which provides a deep blue or purple color indicating the solvent is anhydrous.[7] Alternatively, using activated molecular sieves (3Å or 4Å) can also effectively dry the solvent.[6]
-
-
Moist Starting Materials: The 3-chlorobromobenzene and magnesium turnings can also be sources of moisture.
-
Solution: Ensure your 3-chlorobromobenzene is of high purity and stored in a desiccator. Magnesium turnings are often coated with a layer of magnesium oxide, which can be passivating.[8] While not directly a moisture issue, activating the magnesium is crucial for reaction initiation.
-
Question 2: The reaction started but then stopped, and I'm observing a white precipitate. What happened?
Answer: This scenario strongly suggests that your Grignard reagent formed initially but was subsequently quenched by a source of water. The white precipitate is likely magnesium hydroxide or other magnesium salts formed from the reaction of the Grignard reagent with water.
-
Possible Cause: Ingress of Atmospheric Moisture: If your reaction setup is not properly sealed, moisture from the air can enter the flask, especially in humid environments.[6]
-
Solution: Ensure all joints in your glassware are well-sealed with high-vacuum grease. Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction. This can be achieved using a bubbler system or a balloon filled with the inert gas.
-
-
Possible Cause: Contaminated Reagents Added Later: If you are adding the pyridine-2-carboxaldehyde derivative in a solution, the solvent used for this addition must also be rigorously dried.
-
Solution: Prepare the solution of your electrophile using the same quality of anhydrous solvent as used for the Grignard reagent formation.
-
Question 3: My yield is consistently low, even though the reaction seems to proceed. Could moisture be the culprit?
Answer: Yes, even if the reaction doesn't fail completely, the presence of small amounts of water will consume a portion of your Grignard reagent, leading to lower yields of the desired 3-Chlorophenyl-(2-pyridyl)methanol.[3]
-
Troubleshooting Steps:
-
Re-evaluate your drying procedures: Review every step of your process for potential sources of moisture. Are you flame-drying your glassware effectively? Is your inert gas supply dry?
-
Consider titration of the Grignard reagent: Before adding your electrophile, you can take a small aliquot of your Grignard solution and titrate it to determine its exact concentration. This will tell you how much of the reagent successfully formed and allow you to adjust the amount of electrophile accordingly.
-
Investigate side reactions: Besides quenching by water, other side reactions can lower your yield. For instance, the Grignard reagent can react with unreacted 3-chlorobromobenzene to form a biphenyl byproduct.[9]
-
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvent is truly anhydrous?
A1: For THF, the sodium-benzophenone ketyl indicator is a reliable visual cue; a persistent deep blue or purple color indicates the solvent is dry.[7] For other solvents, or if you are not using this method, using a Karl Fischer titrator is the most accurate way to determine the water content. Commercially available anhydrous solvents will specify their water content on the label.
Q2: What is magnesium activation, and why is it important?
A2: Magnesium turnings are typically coated with a passivating layer of magnesium oxide that prevents them from reacting with the alkyl halide.[8] Activation removes this layer and exposes a fresh, reactive magnesium surface. Common activation methods include:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle or using a magnetic stir bar to crush them against the side of the flask can break the oxide layer.[1][10]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface.[5][8] The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.[8]
Q3: Can I use a drying agent directly in my reaction flask?
A3: It is generally not recommended to add drying agents like anhydrous sodium sulfate or magnesium sulfate directly to the reaction mixture. These can interfere with the reaction and make product isolation more difficult. The proper approach is to dry your solvents and reagents before they are introduced into the reaction flask.
Q4: What are the visual signs of a successful Grignard reaction initiation?
A4: A successful initiation is usually indicated by one or more of the following observations:
-
The appearance of turbidity or a cloudy grey/brown color in the solution.
-
A noticeable exotherm (the reaction flask will become warm to the touch).
-
Spontaneous refluxing of the solvent (for more reactive halides).
-
The gradual disappearance of the magnesium turnings.
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all glassware (reaction flask, condenser, dropping funnel, etc.) with soap and water, followed by a rinse with deionized water and then acetone to facilitate drying.
-
Assemble the glassware as you would for the reaction.
-
Either place the assembled glassware in an oven at 120-150°C for at least 4 hours (overnight is preferable) or flame-dry the entire apparatus under a gentle stream of dry nitrogen or argon.
-
If oven-drying, allow the glassware to cool to room temperature in a desiccator or under a positive pressure of inert gas before starting the reaction.[4]
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
Caution: This procedure involves sodium metal, which is highly reactive. It should only be performed by trained personnel in a proper chemical fume hood.
-
Pre-dry the THF by letting it stand over calcium hydride or 4Å molecular sieves for several hours.
-
In a separate, dry flask under an inert atmosphere, add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried THF.
-
Heat the mixture to reflux. A deep blue or purple color will develop, indicating that the solvent is dry and oxygen-free.
-
Distill the required amount of THF directly into the reaction flask immediately before use.[7]
Visualizing the Workflow and Challenges
Grignard Synthesis Workflow
Caption: A simplified workflow for the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol.
Troubleshooting Decision Tree for Failed Grignard Initiation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chlorophenyl-(2-pyridyl)methanol
Reference ID: TCP-3CL-PYR-001
Status: Active / Senior Scientist Verified[1]
Executive Summary
Compound: 3-Chlorophenyl-(2-pyridyl)methanol CAS: (Generic) 27652-89-7 (Note: CAS often refers to 4-Cl isomer; 3-Cl is the specific meta-isomer variant).[1] Class: Diarylcarbinol / Pyridine derivative.[1] Critical Application: Intermediate for antihistamines (e.g., Bepotastine analogs, Carbinoxamine-type scaffolds) and chiral ligands.[1]
The "Deceptively Simple" Trap: While structurally small, this molecule presents a "perfect storm" of purification challenges:
-
The Pyridine Nitrogen: Causes severe tailing on silica due to silanol interactions.[2][3]
-
The Benzylic Alcohol: Prone to thermal elimination (forming the styrene-like alkene) under acidic or high-heat conditions.[1]
-
Phase Behavior: The meta-chloro substitution often disrupts crystal packing compared to para-isomers, leading to persistent "oiling out."[1]
Module 1: Chromatographic Tailing (The "Pyridine Problem")
User Query:
"I am trying to purify the crude reaction mixture on a silica column (Hexane/EtOAc), but the product streaks across the entire column. I lose yield and resolution is non-existent."
Root Cause Analysis:
Standard silica gel is acidic (pKa ~5-7).[1] The basic nitrogen of the pyridine ring (pKa ~5.2) undergoes chemisorption onto these acidic silanol sites.[1] This is not simple physisorption; it is an acid-base interaction that drags the compound, causing "shark-tooth" tailing.[1]
Troubleshooting Protocol:
Option A: The "TEA Block" (Recommended) You must neutralize the silica surface before the pyridine sees it.
-
Mobile Phase: Add 1% Triethylamine (TEA) to your Hexane/EtOAc mobile phase.[1]
-
Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.
-
Mechanism: TEA is a stronger base than pyridine. It saturates the acidic silanol sites, turning the surface "neutral" relative to your analyte.
Option B: The "Amine-Silica" Switch If your downstream steps are sensitive to TEA residues:
-
Stationary Phase: Switch to Amino-functionalized Silica (NH2-Silica) .[1]
-
Benefit: The surface is already basic. No mobile phase modifier is needed.[1]
-
Solvent System: Use Hexane/Isopropanol (DCM is often too strong for NH2 columns).[1]
Decision Logic: Chromatographic Setup
Caption: Decision tree for mitigating pyridine-silanol interactions during flash chromatography.
Module 2: Crystallization & Oiling Out
User Query:
"The 4-chloro isomer is a solid, but my 3-chloro derivative stays as a viscous yellow oil. How do I get a solid?"
Root Cause Analysis:
The meta-chloro substituent reduces molecular symmetry compared to the para-isomer, lowering the lattice energy.[1] Additionally, impurities (specifically the ketone precursor or homocoupling byproducts ) act as "crystal poisons," preventing nucleation.
Strategic Pivot: "Purify the Precursor"
Senior Scientist Insight: If you are synthesizing this via reduction of 3-chlorophenyl-(2-pyridyl)methanone, stop . Do not rely on purifying the alcohol. The ketone crystallizes much more easily.
-
Recrystallize the ketone precursor (EtOH or Hexane/EtOAc) to >99% purity.
-
Perform the reduction (NaBH4/MeOH).[4]
-
The resulting alcohol will likely crystallize spontaneously because the "poison" (ketone) is absent.
Protocol: Forcing Crystallization of the Alcohol
If you must purify the alcohol directly:
-
Solvent System: Pentane/Diethyl Ether (10:1) or Hexane/MTBE .[1] Avoid pure alcohols (too soluble).[1]
-
Technique:
-
Drying: You must remove all solvent.[1] Trace solvent acts as a plasticizer, keeping it an oil. Use high vacuum (<1 mbar) for 12 hours.
Module 3: Chemical Stability (Elimination Risk)
User Query:
"I see a new non-polar spot on TLC after concentrating my fractions on the rotavap."
Root Cause Analysis:
You are observing the formation of 3-chloro-alpha-(2-pyridyl)styrene .[1] The benzylic alcohol is prone to dehydration (elimination of water), especially if:
-
The rotavap bath is too hot (>45°C).
-
There are trace acids present (e.g., from an acidic workup or silica gel).[1]
Stability Data & Limits
| Parameter | Safe Limit | Danger Zone | Consequence |
| pH during Workup | pH 8 - 10 | pH < 4 | Acid catalyzes elimination to alkene.[1] |
| Rotavap Temp | < 40°C | > 50°C | Thermal elimination.[1] |
| Storage | 4°C, Dark | RT, Light | Slow oxidation back to ketone.[1] |
Corrective Action:
-
Workup: Use saturated NH4Cl (mildly acidic) to quench, but immediately neutralize with NaHCO3 before extraction.[1] Never use strong HCl to wash the organic layer unless you keep it ice-cold and brief.[1]
-
Solvent Removal: Use high vacuum at room temperature rather than heating.
Module 4: Enantiomeric Separation (Chiral Purity)
User Query:
"I need the (S)-enantiomer for a bioactivity study. Which column works?"
Technical Guidance:
This molecule has a classic "aryl-heteroaryl-carbinol" motif.[1] Polysaccharide-based stationary phases are the industry standard here.[1]
Recommended Setup:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]
-
Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1][5]
-
Mobile Phase: Hexane / Isopropanol (90:10).[1]
-
Additive: 0.1% Diethylamine (DEA).[1] Crucial for peak shape due to the pyridine nitrogen.[3]
Workflow: Chiral Method Development
Caption: Screening workflow for enantioseparation of pyridyl carbinols.
References
-
Chemical Synthesis & Properties: BenchChem Technical Guide: The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol. (Note: Synthesis of 3-Cl isomer follows identical Grignard/Reduction protocols).[1] [1][4]
-
Chromatographic Troubleshooting: LCGC International: Troubleshooting Peak Tailing of Basic Analytes (Pyridine Derivatives).
-
Chiral Separation: Phenomenex Chiral HPLC Applications Guide: Resolution of Aryl-Pyridyl Carbinols.
-
Crystallization Behavior: Green Chemistry (2026): Metal-free Radical Strategy for Pyridine Based Triaryl Scaffolds (Discusses crystallization of pyridyl carbinols).
-
General Impurity Profile: ChemicalBook: Alpha-(4-chlorophenyl)pyridine-2-methanol Properties and Safety.
Sources
Technical Support Center: Optimizing Temperature Control in the Synthesis of 3-Chlorophenyl-(2-pyridyl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol. Success in this synthesis hinges on meticulous temperature control to maximize yield, ensure purity, and prevent the formation of troublesome byproducts. This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and outcomes, providing a framework for troubleshooting and optimization.
Core Synthesis Pathways: A Tale of Two Temperatures
The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol is primarily achieved via two distinct and temperature-sensitive routes: the Grignard reaction and a two-step oxidation-reduction sequence. Each pathway presents unique thermal challenges and control points that are critical to the outcome.
Route 1: The Grignard Reaction Pathway
This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1] For this specific target molecule, this can be approached in two ways:
-
Path A: 2-pyridylmagnesium halide + 3-chlorobenzaldehyde
-
Path B: 3-chlorophenylmagnesium halide + 2-pyridinecarboxaldehyde
While seemingly straightforward, the Grignard synthesis is notoriously sensitive to temperature fluctuations, which can dictate the difference between a high-yield synthesis and a complex mixture of byproducts.[2] The use of 2-pyridyl Grignard reagents is particularly challenging and known to produce bipyridyl side products.[3][4]
| Stage | Process | Recommended Temp. Range | Rationale & Scientific Justification |
| 1. Grignard Reagent Formation | Initiation | 35-50°C (Gentle Warming) | The reaction of the organic halide with magnesium metal has an activation energy barrier, often due to a passivating oxide layer on the magnesium surface.[2][5] Gentle, localized warming (e.g., with a heat gun) or the use of chemical activators like iodine is often required to initiate the reaction.[6][7] |
| Propagation | 35-65°C (Reflux in THF/Ether) | Once initiated, the reaction is highly exothermic.[6] The temperature should be controlled by the refluxing solvent and the rate of halide addition. Adding the halide too quickly can cause a dangerous runaway reaction, leading to side products like Wurtz coupling.[2] | |
| 2. Nucleophilic Addition | Aldehyde Addition | -10°C to 5°C | This is the most critical temperature control step. The addition of the Grignard reagent to the aldehyde is a rapid and exothermic nucleophilic addition.[8] Maintaining a low temperature favors the desired 1,2-addition to the carbonyl, minimizes side reactions (like enolization of the aldehyde), and prevents thermal degradation of the product.[4][9] |
| Reaction Completion | 20-25°C (Room Temp.) | After the complete, slow addition of the aldehyde at low temperature, the reaction mixture is typically allowed to warm to room temperature and stirred for 1-2 hours to ensure the reaction proceeds to completion.[9] |
-
Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.
-
Reagent Formation: Charge the flask with magnesium turnings (1.2 eq.) and a small crystal of iodine. Cover with anhydrous THF. In the dropping funnel, add a solution of 3-chlorobromobenzene (1.0 eq.) in anhydrous THF.
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by color change and gentle bubbling), warm the flask gently with a heat gun until initiation is observed.
-
Propagation: Add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and should sustain itself. After addition is complete, continue to stir under reflux for 30-60 minutes until most of the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-salt bath.
-
Dissolve 2-pyridinecarboxaldehyde (0.95 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Completion & Quench: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
Caption: Workflow for the Grignard synthesis route.
Route 2: The Oxidation-Reduction Pathway
This two-step approach offers an alternative that avoids the sensitive preparation of a Grignard reagent. It involves the oxidation of a suitable precursor, such as 2-(3-chlorobenzyl)pyridine, to the intermediate ketone, followed by the selective reduction of the ketone to the desired secondary alcohol.[9][10] This method allows for the isolation and purification of the ketone, which can lead to a cleaner final product.
| Stage | Process | Recommended Temp. Range | Rationale & Scientific Justification |
| 1. Oxidation | Benzyl C-H Oxidation | 85-95°C | The oxidation of the methylene bridge to a carbonyl requires significant energy input.[10] This temperature range is necessary to achieve a reasonable reaction rate with common oxidants like KMnO₄. The temperature must be carefully controlled to prevent over-oxidation or thermal decomposition of the starting material and product. |
| 2. Reduction | Ketone Reduction | 0-40°C | The reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) is exothermic. The reaction is typically performed at a reduced temperature (e.g., in an ice bath) to control the rate of hydride delivery, prevent runaway reactions, and improve the selectivity of the reduction.[10] A patent for a similar reduction using H₂ and a catalyst specifies 40°C.[11] |
-
Oxidation:
-
In a round-bottom flask, dissolve 2-(3-chlorobenzyl)pyridine (1.0 eq.) in a suitable solvent (e.g., water or dioxane).
-
Heat the solution to 85°C.
-
Add the oxidizing agent (e.g., potassium permanganate, 1.5 eq.) in portions, ensuring the temperature is maintained between 85-95°C.[9][10]
-
Maintain stirring at this temperature for 4-6 hours until TLC indicates consumption of the starting material.
-
Cool the mixture, perform an appropriate workup (filtration, extraction), and purify the crude (3-chlorophenyl)(pyridin-2-yl)methanone.
-
-
Reduction:
-
Dissolve the purified ketone (1.0 eq.) in ethanol in a flask equipped with a stir bar.
-
Cool the flask in an ice-water bath to below 20°C.
-
Add sodium borohydride (1.1 eq.) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.[10]
-
After the addition is complete, remove the ice bath and stir at room temperature for 2-6 hours until the reaction is complete.
-
Perform a standard workup, including quenching with water, solvent removal, and extraction to isolate the final product.
-
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
What is the optimal temperature for adding the aldehyde to the Grignard reagent? The ideal range is -10°C to 5°C. Colder is often better, but going below -10°C may slow the reaction too much. The key is to prevent the temperature from rising above 5°C during the addition. [4][9] How does the rate of addition affect temperature control? The rate of addition is the primary variable you can control in real-time to manage the reaction's exotherm. A faster addition rate releases heat more quickly, overwhelming the cooling bath and raising the internal temperature. A slow, steady dropwise addition allows the cooling system to dissipate the heat as it is generated.
Can I run the Grignard addition at room temperature? This is strongly discouraged. Running the addition at room temperature will almost certainly lead to a significant decrease in yield and the formation of numerous byproducts due to the reasons outlined in the troubleshooting guide (e.g., enolization). [1] What are the signs of an exothermic reaction getting out of control? Key signs include a rapid, uncontrolled rise in the internal temperature, vigorous and sudden boiling of the solvent that is not from external heating, and a rapid change in color, often to a dark brown or black. If this occurs, the primary immediate action is to stop the addition of reagents and ensure maximum cooling is applied.
For the oxidation step, why is a high temperature of 85-95°C necessary? The oxidation of a benzylic C-H bond is a kinetically slow process with a high activation energy. The specified high temperature is required to provide sufficient thermal energy for the reaction to proceed at a practical rate. [10]
References
-
Organic Syntheses. (n.d.). α-CARBOLINE. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(1), 6-25. Available from: [Link]
-
Chunduri Venkata Rao, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2345-2353. Available from: [Link]
- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. KTH Chemical Science and Engineering. Available from: [Link]
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy. Available from: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of aldehyde C-H addition reaction. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Hauptmann, H., et al. (n.d.). Calorimetric investigation of the formation of Grignard reagents. HZDR. Available from: [Link]
- Google Patents. (2021). CN109879800B - Preparation process of bepotastine drug intermediate.
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(18), 2691-2693.
-
LibreTexts Chemistry. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
den Hertog, H. J., & Wibaut, J. P. (1936). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 55(2), 122-128. Available from: [Link]
-
Starcevic, S., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. Available from: [Link]
-
University of Illinois Springfield. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]
-
Crago, J., & Straus, D. (1998). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 75(12), 1609. Available from: [Link]
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
- Google Patents. (2017). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. reddit.com [reddit.com]
- 8. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 11. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
stability and storage conditions for 3-Chlorophenyl-(2-pyridyl)methanol
Technical Support Center: 3-Chlorophenyl-(2-pyridyl)methanol
PART 1: Technical Specifications & Core Identity
Compound Identity
-
Chemical Name: (3-Chlorophenyl)(pyridin-2-yl)methanol[1][2][3][4][5][6][7][8]
-
Synonyms:
-(3-Chlorophenyl)-2-pyridinemethanol; 3-Chloro- -(2-pyridyl)benzyl alcohol.[1][2]
Physical Properties Overview
| Property | Specification | Experimental Notes |
| Appearance | White to off-white solid | May darken to pale yellow upon oxidation or light exposure.[1][2] |
| Melting Point | 70–75 °C (Estimated) | Based on the 4-chloro isomer analog (78–80 °C); positional isomers typically show slight depression.[1][9] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in dilute aqueous acids due to pyridine protonation.[8][9] |
| pKa | ~3.5 (Pyridine N) | The pyridine ring is basic; the hydroxyl proton is weakly acidic (pKa >15).[1][9] |
PART 2: Stability & Storage Protocols
Critical Stability Factors As a diaryl methanol containing a pyridine ring, this compound exhibits specific sensitivities that differ from simple benzyl alcohols. The electron-withdrawing chlorine on the meta position and the electron-deficient pyridine ring influence its reactivity.[1][2]
-
Oxidation Sensitivity (High Risk):
-
Mechanism: The benzylic alcohol position is susceptible to oxidation, converting the compound into (3-Chlorophenyl)(pyridin-2-yl)methanone (the ketone form).[1][2][8] This is accelerated by light and air.[9]
-
Indicator: A shift from white/off-white to yellow/orange often indicates ketone formation.[1][9]
-
-
Hygroscopicity (Moderate Risk):
-
Acid/Base Sensitivity:
-
Acid: Stable in mild acid (protonates pyridine).[1][9] Strong acids at high heat may induce dehydration to the alkene if a leaving group is present, though less likely for this specific alcohol compared to tertiary alcohols.[9]
-
Base: Generally stable, but strong bases (e.g., n-BuLi) will deprotonate the hydroxyl group first.[1][8]
-
Storage Guidelines
| Condition | Recommendation | Technical Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of spontaneous air oxidation to the ketone.[1][2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Essential for long-term storage (>1 month) to prevent autoxidation.[1][9] |
| Container | Amber Glass Vial | Protects from UV-induced radical oxidation pathways.[1][9] |
| Desiccation | Required | Prevent moisture absorption which complicates precise massing for synthesis.[1][9] |
PART 3: Troubleshooting Guide
Issue 1: The solid has turned yellow or orange. [1][9]
-
Diagnosis: Partial oxidation to (3-Chlorophenyl)(pyridin-2-yl)methanone.[1][2]
-
Verification: Check TLC (Thin Layer Chromatography).[1][9] The ketone is typically less polar than the alcohol.[9]
-
Remediation: Recrystallization is often effective.[1][9]
-
Solvent System: Hexanes/Ethyl Acetate or Isopropanol.[9]
-
Protocol: Dissolve in minimal hot ethyl acetate, filter while hot to remove insoluble oxides, then slowly add hexanes and cool to 4 °C.
-
Issue 2: Poor yield in nucleophilic substitution reactions (e.g., converting OH to Cl or Br).
-
Root Cause: The pyridine ring can interfere with standard reagents like SOCl₂ by forming N-oxide salts or complexing with the thionyl species.[1][9]
-
Solution: Use the free base form.[1][9] If using SOCl₂, ensure the HCl salt intermediate is neutralized carefully or use a milder reagent like Appel conditions (PPh₃/CCl₄) which are often more chemoselective for pyridine-containing alcohols.[1][8]
Issue 3: Inconsistent solubility in aqueous workups.
-
Explanation: At pH < 4, the pyridine is protonated (water-soluble).[1][9] At pH > 6, it exists as the neutral free base (organic-soluble).[1][8]
-
Protocol Adjustment: For extraction into organic solvent (DCM/EtOAc), ensure the aqueous layer is adjusted to pH 8–9 using saturated NaHCO₃ or dilute NaOH.[9]
PART 4: Experimental Visualization
Degradation Pathway & Handling Logic The following diagram illustrates the primary degradation route (oxidation) and the pH-dependent solubility switch, which is critical for extraction protocols.
Caption: Figure 1.[1][2] Degradation pathway via oxidation and pH-dependent solubility switching for extraction optimization.[1][2]
PART 5: Frequently Asked Questions (FAQs)
Q1: Can I use the 4-chlorophenyl isomer data as a reference for the 3-chloro isomer? A: Yes, with high confidence for general handling. The 4-chloro isomer (CAS 27652-89-7) is a key intermediate for the drug Bepotastine and is widely characterized.[1][2][11][12] The 3-chloro isomer (CAS 75343-75-8) is a positional isomer.[1][2] Their solubility, acid/base behavior, and oxidation stability are chemically nearly identical, though melting points will differ slightly [1, 2].[8][9]
Q2: How do I dry this compound if it becomes sticky or wet? A: Because it is a solid with a relatively low melting point (~70–75 °C), avoid high-heat oven drying.[1][9]
-
Recommended: Vacuum desiccation at room temperature (20–25 °C) over P₂O₅ or anhydrous CaCl₂ for 24 hours.[1][9]
-
Warning: Do not heat above 40 °C under vacuum if the purity is unknown, as impurities can lower the melting point further, causing the solid to fuse into a glass.[8][9]
Q3: Is this compound toxic? A: Treat as Harmful . Like many pyridine derivatives and halogenated aromatics, it is likely harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Standard PPE (gloves, goggles, fume hood) is mandatory.[8][9] Specific toxicology data is often extrapolated from the 4-chloro analog, which carries warnings for acute toxicity and irritation [3].[1][2]
Q4: What is the best method to synthesize this if I cannot buy it? A: The standard route is the reduction of the corresponding ketone: (3-chlorophenyl)(pyridin-2-yl)methanone .[1][2]
-
Reagent: Sodium Borohydride (NaBH₄) in Methanol at 0 °C is standard, cheap, and effective.[8][9]
-
Alternative: Grignard addition of 3-chlorophenylmagnesium bromide to pyridine-2-carboxaldehyde (or conversely, 2-pyridylmagnesium bromide to 3-chlorobenzaldehyde) [4].[1][2]
References
-
PubChem. (2025).[1][9][13] Compound Summary: (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7).[1][2][11][12] National Library of Medicine.[9] [Link][1][8][9]
-
GlobalChemMall. (2025). Precursor Synthesis: (3-Chlorophenyl)(pyridin-2-yl)methanone. [Link][1][2][4][8]
Sources
- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. m.globalchemmall.com [m.globalchemmall.com]
- 5. 2-pyridyl methanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. (2-chlorophenyl) diphenyl methanol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. brieflands.com [brieflands.com]
- 9. fishersci.com [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apicule.com [apicule.com]
- 12. apicule.com [apicule.com]
- 13. (3-Chlorophenyl)(4-methylpyridin-3-yl)methanol | C13H12ClNO | CID 66272444 - PubChem [pubchem.ncbi.nlm.nih.gov]
scaling up the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol for pharmaceutical applications
Introduction
You have reached the technical support hub for the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol . This scaffold is a critical pharmacophore found in various histamine H1 antagonists (analogs of Carbinoxamine) and serves as a structural template for SGLT2 inhibitors (e.g., Bexagliflozin intermediates).
Scaling this chemistry presents three distinct challenges:
-
Exotherm Control: The instability of 2-lithiopyridine species at temperatures above -60°C.
-
Enantiopurity: Achieving >99% ee on a multi-kilogram scale without expensive chiral chromatography.
-
Purification: The tendency of the free base to "oil out" rather than crystallize.
This guide replaces rigid templates with a dynamic Question & Answer troubleshooting format designed to resolve these specific bottlenecks.
Module 1: C-C Bond Formation (The Grignard vs. Lithiation Decision)
Q: "My yield drops significantly when scaling the n-BuLi route. The reaction mixture turns black. What is happening?"
A: You are likely experiencing "Pyridyne" formation or Wurtz-type coupling due to localized hotspots. [1]
The Mechanism: On a milligram scale, heat dissipation is rapid. On a kilogram scale, adding n-Butyllithium (n-BuLi) to 2-bromopyridine at -78°C creates localized exotherms.[1] If the temperature rises even slightly above -60°C, the 2-lithiopyridine intermediate eliminates LiBr to form 2,3-pyridyne , a highly reactive species that polymerizes into a black tar.
The Solution: Switch to "Turbo-Grignard" (Exchange Chemistry). Do not use cryogenic lithiation for scale-up if possible.[1] Use the Knochel Turbo-Grignard method (i-PrMgCl[1]·LiCl).[2][3]
-
Why? The complexation with LiCl increases the solubility and reactivity of the magnesium species, allowing the Halogen-Magnesium exchange to occur at -15°C to 0°C instead of -78°C. This is within the cooling capacity of standard industrial reactors.
Protocol Adjustment (Turbo-Grignard Route):
-
Exchange: Treat 2-bromopyridine with i-PrMgCl·LiCl (1.1 equiv) in THF at -15°C. Stir for 30 mins.
-
Addition: Add 3-chlorobenzaldehyde slowly.
-
Quench: Aqueous NH₄Cl.
Visualization: Reaction Pathway & Failure Modes
Caption: Figure 1.[1] Comparison of thermal stability between Lithiation and Turbo-Grignard routes. The Mg-route avoids the "black tar" failure mode.[1]
Module 2: Stereochemical Scale-up (Enantioselectivity)
Q: "We need >99% ee. Should we use CBS reduction or Chiral HPLC?"
A: Neither. For scale-up, use Asymmetric Transfer Hydrogenation (ATH). [1]
Why avoid the others?
-
CBS Reduction (Borane): Requires stoichiometric borane (DMS or THF complex), which is hazardous, expensive, and generates large boron waste streams.[1]
-
Chiral HPLC: Prohibitively expensive for multi-kilogram batches.
The Solution: Noyori-Ikariya Transfer Hydrogenation. This method reduces the ketone intermediate (3-chlorophenyl-2-pyridyl ketone) using a Ruthenium catalyst and a cheap hydrogen source (Formic acid/Triethylamine).[1]
Optimized Protocol (1 kg Scale Basis):
| Parameter | Specification | Notes |
| Substrate | 3-Chlorophenyl-(2-pyridyl)methanone | Purity >98% (remove metal residues from Step 1).[1] |
| Catalyst | RuCl | Load: 0.1 - 0.5 mol%.[1] Commercially available.[4][5][6] |
| Hydrogen Source | HCOOH / Et₃N (5:2 azeotrope) | Acts as both solvent and reductant. |
| Temperature | 25°C - 40°C | Reaction is usually complete in 12-24 hours.[1] |
| Workup | Water dilution + EtOAc extraction | Catalyst remains in organic phase (remove via silica plug or scavenger). |
| Expected ee | 95% - 98% | Can be upgraded to >99% via crystallization (see Module 3).[1] |
Troubleshooting Low Conversion:
-
Issue: Reaction stalls at 80% conversion.
-
Cause: CO₂ byproduct buildup changes the pH, or the catalyst is poisoned by trace pyridine/sulfur from the ketone synthesis.
-
Fix: Sparge the reaction with Nitrogen to remove CO₂. Ensure the starting ketone is recrystallized before reduction.
Module 3: Isolation & Purification
Q: "The final product is an oil and won't crystallize. How do we handle this?"
A: Pyridyl methanols are notorious for "oiling out." You must synthesize a salt form.
The free base has a low melting point and high rotational freedom. To isolate a solid on scale, you should form a salt.
Recommended Salt Screen:
-
Hydrochloride (HCl): Dissolve oil in EtOAc. Add 1M HCl in Ether/Dioxane.
-
Pros: Cheap.
-
Cons: Hygroscopic.
-
-
Oxalate: Dissolve in EtOH. Add 1 equiv Oxalic acid.
-
Pros: Often forms beautiful, non-hygroscopic needles. Good for purging enantiomers.
-
-
L-Tartrate / D-Tartrate:
-
Pros: Can be used for Classical Resolution if the asymmetric reduction failed.
-
Purification Workflow (Enrichment):
Caption: Figure 2.[1][6] Optical enrichment strategy via salt formation. Oxalate salts are recommended for pyridine derivatives.
References
-
Knochel, P., et al. (2004). A New Class of Active Magnesium Reagents for the Preparation of Functionalized Aryl- and Heteroaryl-Magnesium Compounds.[1] Angewandte Chemie International Edition.[7] Link[1]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link[1]
-
Xu, G., et al. (2016).[8] An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue.[8] Tetrahedron Letters.[7][8] (Demonstrates scale-up of related diarylpyridylmethanol scaffolds). Link[1]
-
Colas, K., et al. (2019).[2] i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions.[2] Organic Letters.[8] Link[1]
Sources
- 1. Bexagliflozin synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Guide to the Synthesis of 3-Chlorophenyl-(2-pyridyl)methanol: Grignard Reaction vs. Two-Step Reduction
The synthesis of diarylmethanol compounds, such as 3-Chlorophenyl-(2-pyridyl)methanol, is a cornerstone of medicinal chemistry. These molecules serve as critical precursors for a range of Active Pharmaceutical Ingredients (APIs), including analogues of the non-sedating H1-antagonist Bepotastine and the histamine H1 antagonist Carbinoxamine.[1][2][3] The strategic importance of this scaffold necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth, comparative analysis of two predominant methods for its synthesis: the classic Grignard reaction and a modern two-step oxidation-reduction sequence. We will delve into the mechanistic rationale, provide field-tested protocols, and present quantitative data to guide researchers in selecting the optimal pathway for their specific needs.
Method 1: The Grignard Reaction Pathway
The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds.[4] In this context, it offers a direct, one-pot approach to the target molecule by reacting a pyridyl organomagnesium halide with 3-chlorobenzaldehyde.
Mechanistic Rationale & Experimental Causality
The core of this synthesis involves the nucleophilic attack of a 2-pyridylmagnesium bromide carbanion on the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.[2] The choice to form the pyridyl Grignard reagent, rather than the chlorophenyl variant, is often a strategic one, though both are feasible.
The single most critical factor governing the success of a Grignard reaction is the stringent requirement for anhydrous (water-free) conditions.[4][5] Grignard reagents are exceptionally strong bases and will readily react with any available protic source—including atmospheric moisture, or residual water in glassware or solvents—in an acid-base reaction that quenches the reagent and halts the desired synthesis.[5] This necessitates flame-drying of glassware and the use of anhydrous solvents like diethyl ether or tetrahydrofuran (THF), which also serve to stabilize the Grignard reagent complex.[2][5]
A known challenge specific to pyridyl Grignards is the potential for side reactions, such as the formation of 2,2'-bipyridyl through a coupling reaction.[3] This underscores the importance of controlled reaction temperature and slow, dropwise addition of reagents to favor the desired 1,2-addition to the carbonyl.[1]
Caption: Workflow for Grignard Synthesis of 3-Chlorophenyl-(2-pyridyl)methanol.
Detailed Experimental Protocol: Grignard Synthesis
-
Preparation: All glassware (three-necked flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at 120°C overnight or flame-dried under a stream of dry nitrogen immediately before use.[6] Assemble the apparatus while hot and allow it to cool to room temperature under a nitrogen atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[2] Cover the magnesium with anhydrous THF. Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the 2-bromopyridine solution to the magnesium. The reaction is initiated upon the fading of the iodine color and the observation of gentle bubbling.[2] Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After completion, continue to reflux for an additional 30-60 minutes to ensure full conversion.[1]
-
Reaction: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Dissolve 3-chlorobenzaldehyde (0.95 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 5°C.[1] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Work-up and Purification: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Method 2: The Two-Step Oxidation-Reduction Pathway
This modern approach circumvents the challenges of Grignard reagents by separating the formation of the carbon-heteroatom backbone from the generation of the alcohol functionality. It involves the oxidation of a readily available precursor, 2-(3-chlorobenzyl)pyridine, to the intermediate ketone, which is then selectively reduced.[1][7]
Mechanistic Rationale & Experimental Causality
This two-step sequence offers superior control and often leads to a purer final product because the intermediate ketone can be isolated and purified.[1]
Step 1: Oxidation: The oxidation of the benzylic methylene bridge in 2-(3-chlorobenzyl)pyridine to a carbonyl is typically achieved with a strong oxidizing agent like potassium permanganate (KMnO₄).[1][7] The reaction is run at elevated temperatures to drive the conversion. This step is the key to forming the required 2-(3-chlorobenzoyl)pyridine intermediate.
Step 2: Reduction: The reduction of the intermediate ketone to the secondary alcohol is the final step. The choice of reducing agent here is critical. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[1][8] It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards other functional groups like esters or nitriles under standard conditions.[8][9][10] This high chemoselectivity prevents over-reduction. Furthermore, NaBH₄ is a stable solid that can be handled safely in air and used in protic solvents like ethanol or methanol, making the procedure significantly more user-friendly and scalable than methods requiring pyrophoric reagents like lithium aluminum hydride (LiAlH₄).[8]
Caption: Workflow for Two-Step Oxidation-Reduction Synthesis.
Detailed Experimental Protocol: Reduction Synthesis
Step 1: Oxidation of 2-(3-chlorobenzyl)pyridine
-
In a round-bottomed flask, suspend 2-(3-chlorobenzyl)pyridine (1.0 equivalent) in water.[7]
-
While stirring, heat the mixture to 85°C. Add potassium permanganate (1.5 equivalents) in small portions, ensuring the reaction temperature does not exceed 95°C.[7]
-
Maintain the temperature at 85-95°C for 4-6 hours until TLC analysis indicates consumption of the starting material.[7]
-
Cool the mixture to 60°C and add a small amount of methanol to quench any excess permanganate.
-
Filter the hot solution to remove manganese dioxide. Cool the filtrate, extract with ethyl acetate, wash the combined organic layers, dry over sodium sulfate, and concentrate.
-
Recrystallize the crude solid from a suitable solvent like petroleum ether to obtain pure 2-(3-chlorobenzoyl)pyridine.[1]
Step 2: Reduction of 2-(3-chlorobenzoyl)pyridine
-
Dissolve the purified ketone intermediate (1.0 equivalent) in ethanol or methanol at room temperature.[1]
-
Add sodium borohydride (1.1 equivalents) in small portions while stirring. An initial effervescence may be observed.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.[1][7]
-
Once the reaction is complete, quench by the slow addition of water. Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.[1]
Comparative Performance Analysis
| Parameter | Grignard Reaction Method | Two-Step Reduction Method |
| Typical Yield | 70-80%[2][11] | 85-95% (overall)[1][2][7] |
| Purity/Side Products | Moderate; prone to bipyridyl formation and unreacted starting materials.[3] | High; intermediate purification removes most impurities. |
| Number of Steps | 1 pot (for C-C bond formation) | 2 distinct steps (Oxidation, Reduction) |
| Reaction Conditions | Strict anhydrous conditions required; cryogenic temperatures (0°C) for addition. | Tolerant of protic solvents (reduction); requires heating (oxidation). |
| Reagent Handling | Highly moisture-sensitive, reactive Grignard reagent.[4][5] | Stable, solid reagents (KMnO₄, NaBH₄) that are easier and safer to handle.[8] |
| Scalability & Robustness | Challenging to scale due to strict anhydrous requirements and exotherms. | More robust and readily scalable; favored for industrial production. |
Expert Conclusion & Recommendation
While the Grignard reaction provides a more direct, one-pot route to 3-Chlorophenyl-(2-pyridyl)methanol, its operational complexity and propensity for side-product formation make it less ideal for applications demanding high purity and scalability. The stringent need for anhydrous conditions presents significant practical challenges, particularly on a larger scale.[4][12]
In contrast, the two-step oxidation-reduction sequence is the superior method for the reliable synthesis of high-purity 3-Chlorophenyl-(2-pyridyl)methanol . This pathway offers several distinct advantages:
-
Higher Purity: The ability to isolate and purify the intermediate ketone effectively eliminates precursors and side-products from the initial oxidation step, leading to a cleaner final product.[1]
-
Higher Overall Yield: While it involves an extra step, the high efficiency of the NaBH₄ reduction (often >95%) contributes to a greater overall yield.[1][2]
-
Enhanced Safety and Simplicity: The use of sodium borohydride, a stable and easy-to-handle reagent, significantly simplifies the process compared to managing highly reactive Grignard reagents.[8]
-
Scalability: The reaction conditions are more forgiving and the reagents are more compatible with standard industrial equipment, making this route highly amenable to process scale-up.
For researchers in drug development and process chemistry, the two-step reduction method offers a more robust, reproducible, and scalable platform for producing 3-Chlorophenyl-(2-pyridyl)methanol, ensuring consistent quality and yield for downstream applications.
References
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Sphinxsai.com. [Link]
-
Wikipedia. (2024). Grignard reaction. En.wikipedia.org. [Link]
- Preparation method of 4-chlorophenyl-2-pyridyl methanol. (2016).
-
Reddy, C. S., Raghu, M., & Rao, V. J. (2011). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025). ResearchGate. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2017). PMC. [Link]
-
preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Miamioh.edu. [Link]
-
GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (n.d.). Mercer University. [Link]
-
Sodium Borohydride Reduction of Benzoin. (n.d.). Web.mnsu.edu. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. NDSCS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. theochem.mercer.edu [theochem.mercer.edu]
A Senior Application Scientist's Guide to the Computational Modeling of 3-Chlorophenyl-(2-pyridyl)methanol Interactions
February 24, 2026
Executive Summary
For researchers, scientists, and professionals in drug development, understanding the molecular interactions of novel compounds is paramount. This guide provides a comprehensive, in-depth comparison of computational methods to model the interactions of 3-Chlorophenyl-(2-pyridyl)methanol. A significant challenge in this specific case is the notable lack of publicly available experimental data for the 3-chloro isomer. To address this, we present a scientifically rigorous approach that leverages data from its close structural analog, the 4-chloro isomer, to build a predictive modeling workflow. This guide will navigate the complexities of this data-scarce scenario, offering a robust, field-proven methodology that combines molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. We will also provide a comparative analysis of alternative computational techniques, complete with detailed protocols and supporting data to ensure scientific integrity and practical applicability.
The Challenge: Data Scarcity of 3-Chlorophenyl-(2-pyridyl)methanol
Our Approach: In the absence of direct experimental data, a common and scientifically valid strategy is to build a computational model based on a closely related analog for which data is available. The underlying principle is that structurally similar molecules are likely to exhibit similar binding modes and interactions with a common biological target. Therefore, this guide will use (4-chlorophenyl)(pyridin-2-yl)methanol as a surrogate to establish a robust computational workflow. This workflow can then be applied to predict the behavior of the 3-chloro isomer, providing a strong foundation for further experimental validation.
The Biological Target: Histamine H1 Receptor
Given that the 4-chloro isomer is a known precursor to antihistamines, the primary biological target for this class of compounds is the Histamine H1 Receptor (H1R)[1][2]. H1R is a G-protein coupled receptor (GPCR) involved in allergic reactions[6]. The crystal structure of the human Histamine H1 receptor in complex with the antagonist doxepin has been solved (PDB ID: 3RZE), providing an excellent starting point for structure-based drug design and computational modeling[4][5].
Primary Workflow: A Multi-faceted Approach to Interaction Modeling
Our recommended workflow integrates three powerful computational techniques to provide a comprehensive understanding of the ligand-receptor interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically sound computational workflow for modeling the interactions of 3-Chlorophenyl-(2-pyridyl)methanol, despite the current lack of direct experimental data. By leveraging the available information for the 4-chloro isomer and focusing on the known biological target, the Histamine H1 Receptor, we have provided a practical and robust framework for researchers in drug discovery. The presented multi-faceted approach, combining molecular docking, molecular dynamics simulations, and QSAR modeling, offers a powerful strategy for generating testable hypotheses and guiding further experimental work.
The ultimate goal of any computational study is to inform and accelerate experimental research. The predictions generated from this workflow, particularly regarding the binding mode and affinity of the 3-chloro isomer, should be validated through in vitro binding assays and, if promising, further characterized in functional assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery.
References
-
PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]
-
PubChem. (2-Chloropyridin-3-yl)methanol. [Link]
-
O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading, Journal of Computational Chemistry, 31(2), 455-461 (2010). [Link]
-
Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G.W., Kobayashi, T., Stevens, R.C., Iwata, S. (2011) Structure of the human histamine H1 receptor complex with doxepin. Nature 475: 65-70. [Link]
-
RCSB Protein Data Bank. 3RZE: Structure of the human histamine H1 receptor in complex with doxepin. [Link]
-
Proteopedia. Histamine H1 receptor. [Link]
-
Kyoto University Research Information Repository. Structure of the human histamine H1 receptor in complex with doxepin. [Link]
-
ChEMBL. Target: Histamine H1 receptor (CHEMBL231). [Link]
-
GROMACS. [Link]
-
AMBER. [Link]
-
Schrödinger. Free Energy Perturbation (FEP+). [Link]
-
RDKit. [Link]
-
Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]
-
Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]
-
BindingDB. [Link]
- Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
AutoDock. [Link]
-
The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
- Google Patents. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
Sources
- 1. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]
- 2. QSAR modeling software and virtual screening [qsar4u.com]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 5. youtube.com [youtube.com]
- 6. GIL [genomatics.net]
comparative study of catalysts for the asymmetric reduction to form chiral pyridyl-methanols
Executive Summary
Current Landscape: The synthesis of chiral pyridyl-methanols (e.g., intermediates for Crizotinib, antihistamines) presents a unique "chelation challenge" not found in standard phenyl-ketone reductions. The pyridine nitrogen lone pair acts as a catalyst poison or alters the stereochemical transition state.
The Verdict:
-
For Scale & Cost (Non-2-substituted): Ru-ATH (Noyori-type) remains the workhorse.
-
For "Difficult" Substrates (2-acetylpyridine): Ir-Cp (Iridium Pentamethylcyclopentadienyl)* or Tethered-Ru complexes are required to overcome N-coordination.
-
For Ultimate Purity (>99.5% ee): Biocatalysis (KREDs) is the superior choice, provided cofactor recycling is managed.
The Chemical Challenge: The "N-Poisoning" Effect
Unlike acetophenone reduction, pyridyl ketones possess a basic nitrogen atom. In standard catalytic cycles, this nitrogen competes with the oxygen of the ketone for binding to the metal center.
-
3- & 4-Acetylpyridine: The nitrogen is distal. Steric interference is minimal; standard Ru-TsDPEN catalysts work well.
-
2-Acetylpyridine: The nitrogen is proximal. It forms a stable 5-membered chelate with the metal (Ru/Rh/Ir), displacing the hydride or the chiral ligand, effectively "poisoning" the catalyst or reversing enantioselectivity.
Comparative Analysis of Catalytic Systems
A. Transition Metal: Asymmetric Transfer Hydrogenation (ATH)
The Standard: Ru(II) or Ir(III) complexes with chiral diamine ligands (e.g., TsDPEN). Mechanism: Metal-ligand bifunctional catalysis. The amine proton of the ligand and the metal-hydride act in concert.
-
Best for: 3- and 4-pyridyl ketones.
-
The Fix for 2-pyridyl:
-
Acidic Media: Using an azeotropic mix of Formic Acid/Triethylamine (5:2) protonates the pyridine nitrogen (
), preventing it from binding to the metal. -
Tethered Catalysts: Linking the Cp* or arene ligand to the diamine creates a rigid "tethered" complex that resists ligand displacement by the pyridine nitrogen.
-
B. Transition Metal: Asymmetric Hydrogenation (AH)
The Heavyweight: Iridium (Ir) complexes with P,N-ligands (e.g., f-Amphol, Spiro-ligands).[1][2]
Mechanism: Inner-sphere hydrogenation under high pressure
-
Best for: 2-pyridyl ketones where ATH fails to achieve high ee.
-
Pros: Extremely high Turnover Numbers (TON > 2,000).[3]
-
Cons: Requires high-pressure autoclaves (20-50 bar); Iridium is expensive.
C. Biocatalysis: Ketoreductases (KREDs)
The Precision Tool: Engineered enzymes (ADH/KRED) dependent on NAD(P)H. Mechanism: Lock-and-key active site excludes the pyridine nitrogen interference.
-
Best for: Strict regulatory requirements (>99.5% ee) and mild conditions (ambient temp, water).
-
Cons: Requires cofactor recycling system (GDH/Glucose or IPA); enzyme screening required for each specific substrate.
Performance Matrix: Head-to-Head Data
Data aggregated from representative optimized protocols (References [1], [3], [5]).
| Feature | Ru-TsDPEN (ATH) | Ir-Spiro-P,N (AH) | Biocatalysis (KRED) |
| Substrate Scope | Excellent for 3-, 4-subst. | Excellent for 2-subst. | Specific (Screening needed) |
| 2-Acetylpyridine ee | 60-85% (Poor)* | 97-99% | >99.9% |
| 3-Acetylpyridine ee | 95-98% | 90-95% | >99% |
| Catalyst Loading (S/C) | 100 - 500 | 1,000 - 10,000 | N/A (Enzyme Unit based) |
| Conditions | Ambient, Open flask | High Pressure (20+ bar) | pH 7 Buffer, 30°C |
| Cost Efficiency | High (Cheap Metal) | Low (Expensive Metal) | Medium (Enzyme cost drops at scale) |
| Scalability | High | High (Safety constraints) | High |
*Note: Ru-TsDPEN performance on 2-acetylpyridine improves to ~90% ee only if reaction is run in acidic media (HCOOH).
Mechanistic Visualization
Diagram 1: The Bifunctional Mechanism (Ru-ATH)
This diagram illustrates how the ligand assists in hydride transfer, a cycle often interrupted by pyridine coordination.
Diagram 2: Decision Framework for Catalyst Selection
Validated Experimental Protocols
Protocol A: Ru-Catalyzed ATH (For 3/4-Acetylpyridine)
Target: (S)-1-(3-pyridyl)ethanol
-
Catalyst Prep: In a glovebox, weigh RuCl(p-cymene)[(S,S)-TsDPEN] (S/C 500).
-
Solvent: Degas Formic Acid/Triethylamine (5:2 azeotrope) by sparging with Argon for 20 mins. Critical: Oxygen degrades the hydride species.
-
Reaction: Add substrate (1.0 eq) to the catalyst solution. Stir at 28°C.[4]
-
Monitoring: Monitor by TLC/GC. Reaction typically completes in 4-8 hours.
-
Workup: Quench with water, neutralize with sat.
(pH 8), extract with EtOAc. -
Validation: Check ee via Chiral HPLC (Chiralcel OD-H column).
Protocol B: Biocatalytic Reduction (For 2-Acetylpyridine)
Target: (S)-1-(2-pyridyl)ethanol
-
Buffer Prep: Prepare 100mM Phosphate Buffer (pH 7.0) containing 1mM
. -
Cofactor Mix: Dissolve NADP+ (1.0 g/L) and Glucose (1.5 eq) in the buffer.
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH, 50 U/mmol) for recycling and the specific KRED (e.g., KRED-P1-B10, 20 mg/mmol).
-
Substrate: Dissolve 2-acetylpyridine in IPA (5% v/v of total volume) and add dropwise to the stirring enzyme mix.
-
Control: Maintain pH 7.0 using an auto-titrator with 1M NaOH (Gluconic acid production lowers pH).
-
Workup: Saturate with NaCl, extract with MTBE. Avoid acid wash (pyridine is basic).
References
-
Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Journal of Organic Chemistry.
-
Zhang, X., et al. (2024). π-π Interactions-Directed Asymmetric Hydrogenation of Sterically Unbiased Aromatic Ketones. ResearchGate.
-
BenchChem Application Notes. (2025). Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives.
-
Ollevier, T., et al. (2024).[5] Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. SynOpen/Thieme.[5]
-
Ni, Y., & Xu, J.H. (2012).[6] Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances.
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kanto.co.jp [kanto.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chlorophenyl-(2-pyridyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chlorophenyl-(2-pyridyl)methanol (CAS No. 27652-89-7), a compound notable for its application as a key intermediate in the synthesis of pharmacologically active molecules.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The core principle of chemical waste management is the prevention of uncontrolled release into the environment.[2] This guide is structured to provide clear, actionable steps, underpinned by an understanding of the chemical's hazard profile and the regulatory landscape governing hazardous waste.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C12H10ClNO | [3] |
| Molecular Weight | 219.67 g/mol | [4] |
| Appearance | White to slightly pale yellow-red crystal powder | |
| Solubility | Soluble in alcohol, ether, and chloroform; slightly soluble in water.[3] | [3] |
Hazard Identification:
Safety Data Sheets (SDS) classify 3-Chlorophenyl-(2-pyridyl)methanol with the following hazard statements:
-
H315: Causes skin irritation. [5]
-
H319: Causes serious eye irritation. [5]
-
H335: May cause respiratory irritation.
The presence of a chlorinated phenyl group and a pyridine ring designates this compound as a halogenated organic compound.[7] Such compounds require specific disposal pathways due to their potential to form persistent and toxic byproducts if improperly managed.
Personal Protective Equipment (PPE) and Safety Precautions
Given the identified hazards, stringent adherence to safety protocols is mandatory during all handling and disposal activities.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Wear protective gloves. Butyl rubber or PVA gloves are recommended for handling pyridines and chlorinated compounds.[8] Nitrile gloves may not offer sufficient protection and should be avoided.[8]
-
Body Protection: A fully buttoned lab coat is required.[8] For larger quantities or in case of a spill, a flame-retardant antistatic protective clothing may be necessary.[9]
Engineering Controls:
All handling and disposal procedures must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[8] An emergency eyewash station and safety shower must be readily accessible.[8]
Step-by-Step Disposal Protocol
The primary directive for the disposal of 3-Chlorophenyl-(2-pyridyl)methanol is to treat it as a regulated hazardous waste.[2][5][10] It must be collected and disposed of through a licensed waste disposal company.[5]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and cost-effective waste management. Halogenated and non-halogenated solvent wastes must be kept separate.[7]
-
Designated Waste Container: Collect all waste containing 3-Chlorophenyl-(2-pyridyl)methanol in a dedicated, properly labeled hazardous waste container.[8]
-
Waste Stream: This waste should be designated as "Halogenated Organic Waste."[7] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[7]
Step 2: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7][8]
-
The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "3-Chlorophenyl-(2-pyridyl)methanol".
-
The approximate concentration and volume.
-
The hazard pictograms (e.g., exclamation mark for irritant).
-
The date accumulation started.[11]
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage of Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The storage area must be a cool, dry, and well-ventilated location, away from heat sources, open flames, or incompatible materials like strong oxidizers and acids.[2][8]
-
Ensure the container is stored in secondary containment to prevent spills from spreading.[7]
Step 4: Arranging for Disposal
-
Once the waste container is full (or before the accumulation time limit set by your institution is reached), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal company.[12]
-
Follow your institution's specific procedures for requesting a waste pickup.
The disposal workflow can be visualized as follows:
Sources
- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. chembk.com [chembk.com]
- 4. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. mtu.edu [mtu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-Chlorophenyl-(2-pyridyl)methanol
Executive Safety Assessment
3-Chlorophenyl-(2-pyridyl)methanol is a pharmacophore intermediate often used in the synthesis of antihistamines (e.g., Bepotastine analogs). Its structure—comprising a basic pyridine ring, a chlorophenyl group, and a secondary alcohol—dictates its toxicological profile.
While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with characterized analogs (e.g.,
-
Mucosal Irritation: The pyridine nitrogen acts as a proton acceptor, increasing solubility in mucous membranes, leading to respiratory and ocular irritation.
-
Dermal Absorption: The chlorophenyl moiety increases lipophilicity, facilitating transdermal permeation.
-
Acute Toxicity: Classified generally as Harmful if swallowed (Acute Tox. 4) and Irritating to eyes/skin (Skin/Eye Irrit. 2/2A) .
Core Directive: Treat this compound as a Potent Sensitizer and Irritant . All handling must prevent inhalation of dust and direct dermal contact.[1]
PPE Selection Matrix
This matrix is designed to create a self-validating safety barrier. Do not deviate without a documented risk assessment.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | Engineering Control: Fume Hood (Face velocity >100 fpm)PPE: NIOSH N95 or P100 (if outside hood) | The solid powder can generate fine particulates. Pyridinyl dusts are highly irritating to the upper respiratory tract. Validation: Check hood flow monitor before every use. |
| Dermal (Hands) | Primary: Nitrile Rubber (0.11 mm min)Secondary: Double-glove for solutions >0.1M | Halogenated organics can permeate latex. Nitrile offers superior chemical resistance. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can drift behind lenses. The basicity of the pyridine ring poses a risk of corneal damage. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Prevents accumulation of dust on street clothes. Tyvek sleeves seal the gap between glove and coat cuff. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.
Phase A: Preparation & Weighing
Goal: Contain solid dust during the transition from storage to reaction vessel.
-
Engineering Check: Verify Fume Hood Sash is at the safe working height (usually 18 inches).
-
Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat. Why? Pyridinyl carbinols are often electrostatic powders; static discharge can cause "jumping" of powder, leading to invisible contamination.
-
Transfer:
-
Place the receiving vessel inside the balance draft shield if possible, or weigh inside the fume hood using a portable balance.
-
Do not weigh on an open benchtop.
-
Phase B: Solubilization & Reaction
Goal: Mitigate splash hazards once the compound is in solution.
-
Solvent Choice: When dissolving in chlorinated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF), permeation rates through gloves increase.
-
Double Glove Protocol: Don a second pair of nitrile gloves (different color if possible) to visualize tears/breaches.
-
Addition: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.
Phase C: Decontamination
Goal: Neutralize residues before equipment leaves the hood.
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance and immediate work area.
-
Visual Check: Inspect the sash and airfoil for white dust residues.
-
Doffing: Remove gloves inside the hood to prevent carrying traces to the lab doorknobs.
Emergency & Disposal Logistics
Spill Management
-
Solid Spill: Do not sweep dry. This generates dust.[2] Cover with a wet paper towel (water/ethanol), then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand.
-
Decon Agent: Wash surface with dilute acetic acid (5%) followed by water to neutralize the basic pyridine moiety, then soap and water.
Waste Disposal[1][3][4][5][6][7]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as pyridine rings can form unstable N-oxides or react violently.
-
Labeling: Must explicitly state "Contains Halogenated Pyridines" to alert waste handlers of potential odors and toxicity.
Visual Workflow: Handling Decision Tree
The following diagram outlines the logical flow for handling 3-Chlorophenyl-(2-pyridyl)methanol, emphasizing decision points that trigger specific safety actions.
Caption: Decision tree for PPE selection and engineering controls based on the physical state of the reagent.
References
-
PubChem. (n.d.). Compound Summary: Bepotastine Intermediates & Pyridinyl Carbinols. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
